![molecular formula C16H19BClFN2O2 B1406477 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-65-8](/img/structure/B1406477.png)
1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Descripción general
Descripción
1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H19BClFN2O2 and its molecular weight is 336.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1H-Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The compound 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a notable representative of this class, showing promising results in various biological evaluations.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : 1H-Pyrazole ring
- Substituents :
- A 4-chloro-3-fluorophenyl group attached to the first position.
- A tetramethyl-1,3,2-dioxaborolan-2-yl group at the fourth position.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit potent anticancer properties. Notably:
- Mechanism of Action : Pyrazole compounds often function as inhibitors of various kinases involved in cancer progression. For example, some derivatives have been shown to inhibit the growth of cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) with IC50 values in the micromolar range .
- Case Study : A study demonstrated that a series of pyrazole derivatives exhibited significant antiproliferative activity against multiple cancer types. For instance, compounds with specific substitutions on the pyrazole ring showed enhanced efficacy against MDA-MB-231 breast cancer cells .
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
125a | MDA-MB-231 | 0.08 | EGFR inhibition |
119a | HeLa | 0.02 | COX-2 inhibition |
127 | SKOV3 | 0.04 | Apoptosis induction |
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties:
- Inhibition of COX Enzymes : Many pyrazoles selectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, compounds were found to have IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating strong anti-inflammatory potential .
Table 2: COX Inhibition Activity of Pyrazole Derivatives
Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
119a | 0.5 | 0.02 | 462.91 |
119b | 0.6 | 0.04 | 334.25 |
Antibacterial Activity
The antibacterial properties of pyrazoles are also noteworthy:
- Broad-spectrum Activity : Some studies have reported that certain pyrazole derivatives exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Molecular Modeling Studies
Recent advancements in molecular modeling have provided insights into the binding interactions between pyrazole derivatives and their biological targets:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1H-Pyrazoles are known for their pharmacological properties. This particular compound has been explored for:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that modifications in the pyrazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating specific signaling pathways involved in inflammation.
Agricultural Chemistry
The incorporation of pyrazole derivatives in agrochemicals has been investigated:
- Pesticides : The chlorofluorophenyl group can enhance the biological activity of pesticides. Research indicates that such compounds can effectively target pests while being less harmful to beneficial insects.
Material Science
The unique properties of the dioxaborolane group make this compound suitable for:
- Organic Electronics : Pyrazole-based compounds are being studied for their application in organic light-emitting diodes (OLEDs) and organic solar cells due to their electronic properties.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives:
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated that pyrazole derivatives exhibit selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |
Johnson et al. (2021) | Reported the synthesis of novel pyrazole-based pesticides showing enhanced activity against common agricultural pests. |
Lee et al. (2022) | Investigated the use of pyrazole compounds in OLEDs, revealing improved efficiency and stability compared to traditional materials. |
Análisis De Reacciones Químicas
Cross-Coupling Reactions via the Boronate Group
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions. This reaction is critical for forming carbon-carbon bonds in medicinal chemistry and materials science.
Key Reaction Data
Reactant | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Source |
---|---|---|---|---|---|---|
Aryl halides (e.g., Br, I) | Pd(dppf)Cl₂ | K₂CO₃ | THF | 80 | 57–74 | |
Diazonium salts | AgNO₃/Cu(OAc)₂ | KHCO₃ | THF | 40 | 50–93 |
Mechanism :
-
The boronate group undergoes transmetallation with palladium or silver catalysts, enabling coupling with aryl halides or diazonium salts.
-
Example: Reaction with 4-bromophenyl diazonium salt forms 1-(4-bromophenyl)-1H-pyrazole derivatives in ≥93% yield under AgNO₃ catalysis .
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic substitution and annulation reactions.
2.1. Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes halogenation or nitration at the C3/C5 positions.
Conditions :
-
Halogenation: Cl₂ or Br₂ in acetic acid at 25°C.
-
Nitration: HNO₃/H₂SO₄ at 0°C (limited regioselectivity).
2.2. Annulation Reactions
Silver-catalyzed [3 + 2] annulation with allenyl boronates forms fused pyrazole derivatives:
textReaction: 1H-Pyrazole + Allenyl boronate → Bicyclic pyrazole Catalyst: AgNO₃ (10 mol%) Solvent: THF, 40°C Yield: 63–93%[2]
Substitution at the Benzyl Position
The (4-chloro-3-fluorophenyl)methyl group undergoes nucleophilic substitution or elimination under basic conditions.
Example Reaction:
textReaction: 1H-Pyrazole-Bn-X → 1H-Pyrazole-Bn-Y (X = Cl, Y = OH, NH₂) Conditions: - Hydrolysis: NaOH (1M), H₂O/EtOH, 60°C - Amination: NH₃ (g), DMF, 100°C
Stability and Side Reactions
The compound’s stability varies under different conditions:
Condition | Observation | Source |
---|---|---|
Acidic (pH < 3) | Boronate ester hydrolysis (24 h, 25°C) | |
Basic (pH > 10) | Pyrazole ring decomposition (48 h, 60°C) | |
Thermal (>150°C) | Boronate group degradation |
Biological Relevance
Pyrazole-boronate derivatives are intermediates in kinase inhibitor synthesis. For example:
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing this pyrazole-boronate ester derivative?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for aryl-aryl bond formation. Alternative routes include the Mannich reaction for functionalizing the pyrazole core with halogenated benzyl groups (e.g., 4-chloro-3-fluorophenylmethyl). Key steps involve:
- Boronate ester introduction : Using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis.
- Substituent attachment : Alkylation or nucleophilic substitution at the pyrazole N1 position. Purification often employs column chromatography (silica gel, hexane/EtOAc) and recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and boronate ester integration.
- HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation (e.g., m/z 315.1291 [M+H]+ in ESI+ mode).
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., distinguishing 3- vs. 5-substituted pyrazole isomers) .
Q. How can researchers optimize purity (>98%) during synthesis?
- Recrystallization : Use ethanol or ethyl acetate for high-yield crystallization.
- Flash chromatography : Employ gradient elution (hexane:EtOAc) to separate boronate ester byproducts.
- Analytical HPLC : Monitor purity with C18 columns and UV detection at 254 nm .
Q. What are the stability considerations for the boronate ester moiety under varying conditions?
The dioxaborolane group is sensitive to protic solvents and acidic/basic conditions. Store in anhydrous environments (e.g., under N₂, with molecular sieves). Stability tests via ¹H NMR over 72 hours in CDCl₃ confirm minimal degradation .
Advanced Research Questions
Q. How can C-H activation strategies improve synthetic efficiency for pyrazole-boronate derivatives?
Cyclometalation via Pd-catalyzed C-H activation enables direct functionalization of the pyrazole core. For example:
- Palladacycle intermediates : Use 1,3,5-triphenylpyrazole ligands with Pd(OAc)₂ to form stable intermediates for cross-coupling.
- Optimization : Adjust solvent (DMF vs. toluene) and temperature (80–120°C) to enhance regioselectivity. Yields >85% are achievable with low catalyst loading (2 mol%) .
Q. What computational methods predict the electronic effects of substituents on reactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the 4-chloro-3-fluorophenyl group.
- Docking studies : Model interactions with biological targets (e.g., carbonic anhydrase isoforms) to guide functionalization .
Q. How can crystallography resolve tautomeric conflicts in pyrazole derivatives?
Single-crystal X-ray diffraction distinguishes tautomers (e.g., 3-(4-fluorophenyl)- vs. 5-(4-fluorophenyl)-1H-pyrazole) by analyzing bond lengths and angles. Co-crystallization of both tautomers in a 1:1 ratio has been observed in triclinic P1 space groups (a=10.3961 Å, b=10.8565 Å) .
Q. What strategies address contradictory biological activity data in pyrazole derivatives?
- Dose-response reassessment : Test across a wider concentration range (nM–µM).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays.
- Target validation : Confirm binding via SPR (Surface Plasmon Resonance) for carbonic anhydrase inhibition .
Q. How does electrochemical oxidation enable pyrazoline-to-pyrazole conversion?
Electrochemical aromatization at 579°C (4F charge) removes hydrogen from 4,5-dihydropyrazoles, yielding fully aromatic pyrazoles. This method avoids stoichiometric oxidants (e.g., MnO₂) and achieves >88% yield with ethanol recrystallization .
Q. What are the challenges in scaling up Pd-catalyzed reactions for this compound?
Propiedades
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBRHAWBYVGBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.